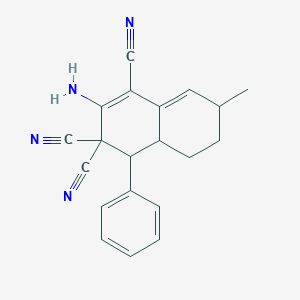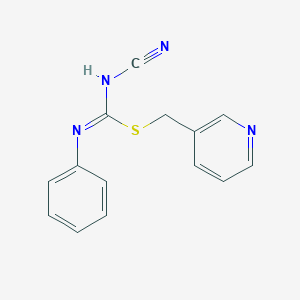![molecular formula C17H17N3OS2 B461395 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile CAS No. 674805-28-8](/img/structure/B461395.png)
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of oxygen, sulfur, nitrogen, and carbon atoms, forming a tricyclic system
Preparation Methods
The synthesis of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile include:
4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: This compound shares a similar spirocyclic core but differs in the functional groups attached to the core.
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have a similar spiro structure and have been investigated for their anti-ulcer activity.
The uniqueness of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-thiane]-5-carbonitrile lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
674805-28-8 |
|---|---|
Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5g/mol |
IUPAC Name |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-thiane]-5-carbonitrile |
InChI |
InChI=1S/C17H17N3OS2/c1-9-7-10(2)20-16-12(9)13-14(23-16)17(3-5-22-6-4-17)11(8-18)15(19)21-13/h7H,3-6,19H2,1-2H3 |
InChI Key |
YMUACQGRPFSCTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCSCC4)C(=C(O3)N)C#N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCSCC4)C(=C(O3)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzoylspiro[2.6]nonane-1,1-dicarbonitrile](/img/structure/B461313.png)
![2-Amino-6-tert-butyl-1'-methyl-2'-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile](/img/structure/B461315.png)

![2-({[3-Amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4-chlorobenzoic acid](/img/structure/B461319.png)
![Ethyl 5-cyano-2-methyl-6-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B461322.png)
![2-Amino-6-methyl-2'-oxo-1'-(2-phenylethyl)spiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile](/img/structure/B461323.png)

![6-Amino-4-(5-bromo-2-thienyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461325.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461326.png)
![4-amino-6-(4-fluorophenyl)-14-(4-methoxyphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B461327.png)
![ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461329.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461330.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461333.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461335.png)
